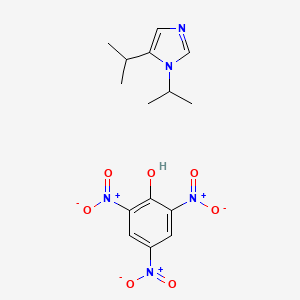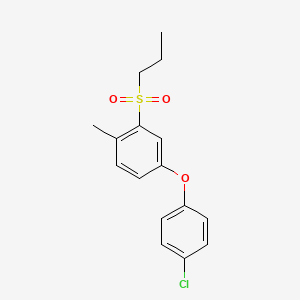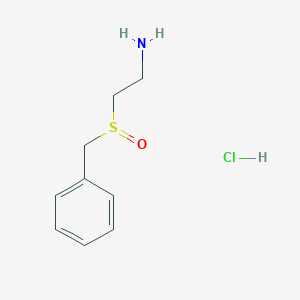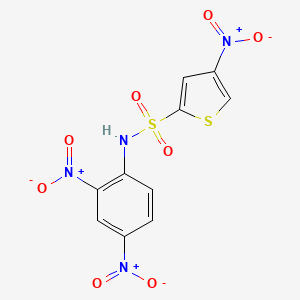![molecular formula C15H20N2 B14597335 1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole CAS No. 61007-21-4](/img/structure/B14597335.png)
1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes. This particular compound features a 2,3-dimethylphenyl group attached to a butyl chain, which is further connected to an imidazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole typically involves the following steps:
Formation of the 2,3-dimethylphenylbutyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where 2,3-dimethylbenzene is reacted with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclization to form the imidazole ring: The intermediate is then subjected to cyclization with formamide and an acid catalyst to form the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis can also enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated imidazoles.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of polymers and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(2,4-Dimethylphenyl)butyl]-1H-imidazole
- 1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole
- 1-[2-(2,6-Dimethylphenyl)butyl]-1H-imidazole
Uniqueness
1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the butyl chain also adds to its distinct properties compared to other imidazole derivatives.
Eigenschaften
CAS-Nummer |
61007-21-4 |
|---|---|
Molekularformel |
C15H20N2 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
1-[2-(2,3-dimethylphenyl)butyl]imidazole |
InChI |
InChI=1S/C15H20N2/c1-4-14(10-17-9-8-16-11-17)15-7-5-6-12(2)13(15)3/h5-9,11,14H,4,10H2,1-3H3 |
InChI-Schlüssel |
QMLKWXWXMPEZOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN1C=CN=C1)C2=CC=CC(=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14597278.png)
![1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl-](/img/structure/B14597285.png)
![(NE)-N-([1,3]dioxolo[4,5-g]isoquinolin-5-ylmethylidene)hydroxylamine](/img/structure/B14597290.png)


![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14597307.png)
![(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B14597313.png)

![2-(4-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14597318.png)

